molecular formula C25H24N4O4 B11621234 (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione

(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B11621234
M. Wt: 444.5 g/mol
InChI Key: DOKXIDKRDMUWKK-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines an indole moiety with an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholin-4-yl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-benzyl-5-({1-[2-(piperidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione
  • (5Z)-3-benzyl-5-({1-[2-(pyrrolidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups and structural motifs. This allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholin-4-yl group, in particular, may confer unique properties related to solubility, stability, and target specificity.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C25H24N4O4/c30-23(27-10-12-33-13-11-27)17-28-16-19(20-8-4-5-9-22(20)28)14-21-24(31)29(25(32)26-21)15-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,32)/b21-14-

InChI Key

DOKXIDKRDMUWKK-STZFKDTASA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)N4)CC5=CC=CC=C5

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.